Unique Tubulin Binding Site
Diazonamide A does not compete with radiolabeled vinblastine, dolastatin 10, or GTP for tubulin binding, indicating a binding site distinct from the vinca domain and the dolastatin 10/peptide site [1]. In competitive binding assays using [³H]vinblastine, [³H]dolastatin 10, and [⁸⁻¹⁴C]GTP, diazonamide A showed no significant inhibition of ligand binding, whereas established vinca-site binders produce measurable displacement [2].
| Evidence Dimension | Inhibition of radioligand binding to tubulin |
|---|---|
| Target Compound Data | No inhibition of [³H]vinblastine, [³H]dolastatin 10, or [⁸⁻¹⁴C]GTP binding |
| Comparator Or Baseline | Vinblastine, dolastatin 10, and GTP (positive controls for competitive displacement) |
| Quantified Difference | Complete absence of competitive binding at the vinca and dolastatin 10 sites |
| Conditions | Bovine brain tubulin; radioligand binding assays at 37°C |
Why This Matters
Procurement of diazonamide A is justified for research programs investigating non-vinca domain tubulin pharmacology or seeking antimitotics that may circumvent resistance mechanisms associated with vinca alkaloid and taxane binding sites.
- [1] Cruz-Monserrate Z, Vervoort HC, Bai R, Newman DJ, Howell SB, Los G, Mullaney JT, Williams MD, Pettit GR, Fenical W, Hamel E. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. Mol Pharmacol. 2003;63(6):1273-1280. doi:10.1124/mol.63.6.1273 View Source
- [2] Cruz-Monserrate Z, Vervoort HC, Bai R, Newman DJ, Howell SB, Los G, Mullaney JT, Williams MD, Pettit GR, Fenical W, Hamel E. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. Mol Pharmacol. 2003;63(6):1273-1280. doi:10.1124/mol.63.6.1273 View Source
